Bis(2-ethylhexyl) 4-Bromoisophthalate
Description
Properties
Molecular Formula |
C₂₄H₃₇BrO₄ |
|---|---|
Molecular Weight |
469.45 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Bis 2 Ethylhexyl 4 Bromoisophthalate
Established Synthetic Routes to Bis(2-ethylhexyl) 4-Bromoisophthalate
The principal and most direct method for synthesizing this compound is the direct diesterification of 4-bromoisophthalic acid or its corresponding anhydride (B1165640) with 2-ethylhexanol. This reaction involves the formation of two ester linkages by reacting the two carboxylic acid groups of the isophthalate (B1238265) backbone with two molecules of the alcohol.
The reaction proceeds by heating the two reactants, typically in the presence of a catalyst. The condensation reaction produces the desired diester and water as a byproduct. To ensure a high conversion rate, the water formed during the reaction must be continuously removed from the system, typically through azeotropic distillation using a Dean-Stark apparatus or by operating under reflux conditions that facilitate water separation. wikipedia.orgatamanchemicals.com
A patent for preparing bromoisophthalic acid compounds describes a process involving the diesterification of the crude brominated acid with a lower alcohol (C1 to C5) in the presence of an acid catalyst, followed by purification via distillation. google.com This general procedure is applicable to the synthesis using a higher alcohol like 2-ethylhexanol.
Catalysis is critical for achieving efficient and high-yield synthesis. Titanium-based catalysts, particularly titanium(IV) isopropoxide and titanium tetrachloride, are widely employed for producing related brominated flame retardants and are effective for this esterification. wikipedia.orgatamanchemicals.commdpi.com These catalysts function as Lewis acids, activating the carbonyl group of the carboxylic acid for nucleophilic attack by the alcohol. mdpi.comresearchgate.net The reaction using titanium tetrachloride as a catalyst can proceed under neutral conditions and does not require a base. mdpi.com
Beyond titanium systems, other catalysts are effective for esterifications involving 2-ethylhexanol. Brønsted acids such as para-toluenesulfonic acid (p-TSA) and sulfuric acid are conventional, potent catalysts. google.comresearchgate.net Heterogeneous solid acid catalysts, like the ion-exchange resin Amberlyst 36, offer the advantages of easy separation from the reaction mixture and reusability, contributing to a more streamlined and environmentally friendly process. dergipark.org.tr
Table 1: Catalyst Systems for Esterification Reactions
| Catalyst Type | Specific Example(s) | Key Characteristics |
|---|---|---|
| Titanium Alkoxides | Titanium(IV) Isopropoxide, Titanium Tetrachloride | Homogeneous Lewis acid catalysts; effective at high temperatures; widely used in industrial flame retardant synthesis. wikipedia.orgatamanchemicals.com |
| Brønsted Acids | para-Toluenesulfonic acid (p-TSA), Sulfuric Acid | Strong, homogeneous acid catalysts; highly effective but can be corrosive and require neutralization. google.comresearchgate.net |
| Solid Acid Resins | Amberlyst 36 | Heterogeneous catalyst; allows for easy separation and potential for reuse, reducing corrosive waste streams. dergipark.org.tr |
Optimization of the reaction is achieved through careful control of stoichiometry and physical parameters. To drive the reversible esterification reaction toward the product side, a molar excess of 2-ethylhexanol is typically used. atamanchemicals.com This not only shifts the chemical equilibrium but also allows the alcohol to serve as a reaction solvent, eliminating the need for an additional inert solvent. nus.edu.sg Molar ratios of alcohol to the acid anhydride in analogous systems can range from 3:1 to 7:1. atamanchemicals.com
The reaction is conducted at elevated temperatures, often between 140°C and 230°C, to ensure a sufficient reaction rate. wikipedia.orgatamanchemicals.comresearchgate.net The process is generally carried out under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions at high temperatures. atamanchemicals.comnus.edu.sg Continuous removal of the water byproduct is a critical step for driving the reaction to completion. wikipedia.orgnus.edu.sg
Table 2: Typical Reaction Parameters for Dialkyl Phthalate (B1215562) Synthesis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Reactant Ratio | Molar excess of 2-Ethylhexanol | Shifts equilibrium to favor product formation; alcohol acts as a solvent. atamanchemicals.com |
| Temperature | 140 - 230 °C | Provides sufficient activation energy for the reaction. wikipedia.orgatamanchemicals.comresearchgate.net |
| Atmosphere | Inert gas (e.g., Nitrogen) | Prevents oxidation of reactants and products at high temperatures. nus.edu.sg |
| Byproduct Removal | Continuous removal of water | Drives the reversible reaction to completion. wikipedia.org |
Potential Alternative Synthesis Approaches and Derivatizations
While direct, high-temperature esterification is the standard, alternative methodologies could offer benefits such as milder conditions or faster reaction times. One such approach is microwave-assisted synthesis. Studies on the esterification of oleic acid with 2-ethylhexanol have shown that using microwave irradiation can significantly accelerate the reaction. usu.ac.id This technique could potentially be adapted for the synthesis of this compound, offering a more energy-efficient route.
Another alternative involves the use of advanced heterogeneous catalysts, such as sulfonic acid-functionalized metal-organic frameworks (MOFs). researchgate.net These catalysts provide high surface area and tunable active sites, potentially offering superior activity and selectivity compared to traditional solid acid resins.
Derivatizations of this synthetic pathway are straightforward. By substituting 2-ethylhexanol with other alcohols (e.g., n-butanol, isononyl alcohol), a variety of different dialkyl 4-bromoisophthalate esters could be produced. Similarly, employing different isomers of bromoisophthalic acid would yield structurally distinct brominated diesters for various applications.
Mechanistic Investigations of this compound Formation
The mechanism of formation for this compound via acid catalysis follows the well-established pathway for esterification. In the case of titanium-based catalysts, the process is more intricate than simple Lewis acid activation.
The reaction is initiated by the coordination of the carbonyl oxygen of the carboxylic acid group to the electrophilic titanium center. researchgate.net This coordination polarizes the C=O bond, increasing the positive partial charge on the carbonyl carbon and making it significantly more susceptible to nucleophilic attack by an oxygen atom from the 2-ethylhexanol molecule. mdpi.comresearchgate.net
This attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of water and the regeneration of the catalyst, yielding the monoester. The process is then repeated on the second carboxylic acid group to form the final diester product.
Advanced Analytical Chemistry for the Detection and Quantification of Bis 2 Ethylhexyl 4 Bromoisophthalate
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for separating Bis(2-ethylhexyl) 4-Bromoisophthalate from intricate sample matrices prior to its identification and quantification. The choice between gas and liquid chromatography is typically dictated by the sample's complexity and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. epa.gov The compound is first separated from other components in a heated column before being ionized and fragmented in the mass spectrometer.
Table 1: Typical GC-MS Parameters for Phthalate (B1215562) Analysis
| Parameter | Condition | Reference |
|---|---|---|
| GC Column | DB-5MS or similar (e.g., Ultra ALLOY-PBDE) | oregonstate.edugcms.cz |
| Injection Mode | Split/Splitless | gcms.cz |
| Carrier Gas | Helium or Hydrogen | gcms.czshimadzu.com |
| Oven Program | Temperature ramp (e.g., 80°C to 320°C) | gcms.cz |
| MS Ionization Mode | Electron Impact (EI) at 70 eV | epa.gov |
| MS Detection Mode | Scan or Selected Ion Monitoring (SIM) | oregonstate.edu |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices
For complex matrices such as indoor dust, wastewater, or biological tissues, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. researchgate.netnih.gov This technique is particularly advantageous for analyzing compounds that are not sufficiently volatile or thermally stable for GC analysis. LC-MS/MS combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry, often utilizing a triple quadrupole (QqQ) mass analyzer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov
The analysis involves separating the analyte on a reversed-phase column, such as a C18 column, followed by ionization, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netnih.gov In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated or deprotonated molecule is selected, fragmented, and one or more specific product ions are monitored. This MRM transition is highly specific to the target analyte, minimizing matrix interferences and enhancing detection limits. nih.gov For instance, methods developed for other emerging contaminants in soil and dust achieve limits of detection in the low nanogram-per-gram range. nih.govvnu.edu.vn The combination of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) for sample cleanup further enhances the method's robustness for complex samples. nih.gov
Table 2: LC-MS/MS Parameters for Analysis of Emerging Contaminants in Complex Matrices
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | Reversed-phase C18 | vnu.edu.vn |
| Mobile Phase | Gradient of aqueous solution (e.g., ammonium (B1175870) formate) and organic solvent (e.g., methanol, acetonitrile) | vnu.edu.vn |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | researchgate.netnih.gov |
| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-Exactive) | nih.govresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) or QuEChERS | nih.gov |
Spectroscopic and Spectrometric Characterization Methods
While chromatography is used for separation and quantification, various spectroscopic techniques are indispensable for the unambiguous structural confirmation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. nih.gov Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule. epa.gov For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the 2-ethylhexyl ester chains, and the methylene (B1212753) protons adjacent to the ester oxygen. The integration of these signals would confirm the ratio of these different types of protons, while their splitting patterns (multiplicity) would reveal adjacent proton relationships. Similarly, the ¹³C NMR spectrum would show characteristic chemical shifts for the carbonyl carbons of the ester groups, the aromatic carbons (including the one bonded to bromine), and the aliphatic carbons of the ethylhexyl groups. epa.gov NMR is highly effective for identifying and quantifying plasticizers in materials like PVC, often requiring only a small amount of sample. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester groups, typically found in the region of 1720-1740 cm⁻¹. Other key bands would include C-O stretching, aromatic C=C stretching, and aliphatic C-H stretching vibrations. The C-Br stretching vibration, expected in the lower frequency region of the spectrum (typically 500-650 cm⁻¹), would provide direct evidence of bromination. Characterization of similar molecules like bis(2-ethylhexyl) phthalate (DEHP) has been performed using Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-Br bond.
X-ray Fluorescence (XRF) for Elemental Bromine Screening in Products
X-ray Fluorescence (XRF) is a rapid, non-destructive elemental analysis technique that is highly effective for screening consumer products for the presence of bromine. nih.govipcp.ch This method does not identify the specific brominated compound but confirms the presence and can estimate the concentration of the bromine element, serving as a surrogate for brominated flame retardants (BFRs). nih.gov Portable XRF analyzers can be used to quickly screen a wide range of plastic products for restricted or hazardous elements. ipcp.ch If the bromine concentration measured by XRF is above a certain threshold, it indicates the likely presence of a BFR. ipcp.ch This initial screening can then trigger a more detailed and specific analysis by chromatographic methods like GC-MS or LC-MS/MS to identify and quantify the exact compound, such as this compound. Studies have shown that XRF can achieve detection limits for bromine in a light matrix as low as 3 parts per million (ppm). nih.gov
Sample Preparation and Extraction Methodologies for Diverse Research Matrices
The accurate analysis of this compound, a compound of interest in environmental and toxicological research, is fundamentally dependent on robust sample preparation and extraction techniques. The complexity and diversity of sample matrices, from environmental media to biological tissues, necessitate tailored methodologies to efficiently isolate the target analyte while minimizing interferences. The selection of an appropriate extraction method is a critical step that influences the sensitivity, accuracy, and reproducibility of the final quantitative result.
Extraction from Environmental Samples: Dust, Air, Sediment, Water
Environmental compartments are significant reservoirs and transport pathways for brominated flame retardants (BFRs) and phthalates. Consequently, validated methods for their extraction from these matrices are essential for monitoring studies.
Dust: Indoor dust is a primary matrix for assessing human exposure to semi-volatile organic compounds like brominated phthalates. Common and effective extraction techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic-assisted extraction (UAE). researchgate.net These methods typically employ non-polar or moderately polar solvents such as n-hexane, dichloromethane (B109758) (DCM), toluene (B28343), or mixtures thereof. researchgate.net For instance, a successful method for extracting various BFRs, including the structurally similar Bis(2-ethylhexyl) tetrabromophthalate (TBPH), from dust involves ultrasonic extraction with DCM, followed by solvent exchange to n-hexane before cleanup. researchgate.net
Air: Atmospheric monitoring requires the collection of both the gaseous and particulate phases, often using high-volume air samplers equipped with glass fiber filters (GFF) for particles and polyurethane foam (PUF) or XAD-2 resin plugs for the gas phase. nih.gov Extraction of these sampling media can be performed using Soxhlet apparatus with a hexane/diethyl ether mixture or through ultrasonication with a hexane/acetone mixture. nih.gov Studies analyzing for TBPH in air samples from the Great Lakes region have demonstrated the viability of these approaches for atmospheric monitoring. researchgate.netnih.gov
Sediment: Sediments can act as a sink for hydrophobic compounds. Pressurized liquid extraction (PLE) has been shown to be a highly efficient method for extracting BFRs from sediment samples. mdpi.com An optimized PLE method might use toluene as the extraction solvent at elevated temperatures (e.g., 100°C) and pressure, achieving high recoveries for target analytes. mdpi.com
Water: The analysis of phthalates and related compounds in water matrices often deals with ultra-trace concentrations, demanding highly sensitive extraction methods. For phthalates in drinking water, stir bar sorptive extraction (SBSE) followed by liquid desorption has proven effective. nih.gov For more complex matrices like seawater, both liquid-liquid extraction (LLE) with solvents like DCM and solid-phase extraction (SPE) are commonly used. tandfonline.com While both are effective, LLE can sometimes offer higher recoveries for certain phthalates. tandfonline.com
Table 1: Summary of Extraction Methods for Brominated Phthalates in Environmental Matrices
| Matrix | Extraction Technique | Common Solvents | Key Findings & References |
|---|---|---|---|
| Dust | Ultrasonic-Assisted Extraction (UAE) | Dichloromethane (DCM) | Good recoveries (60-120%) and precision achieved when using ¹³C-labelled internal standards. researchgate.net |
| Pressurized Liquid Extraction (PLE) | Hexane/DCM | Effective for a wide range of BFRs; requires subsequent clean-up. nih.gov | |
| Air | Soxhlet Extraction (for PUF/XAD-2) | Hexane/Diethyl ether | Standard method for extracting semi-volatile organic compounds from sorbent media. nih.gov |
| Ultrasonication (for GFF) | Hexane/Acetone | Efficiently extracts particle-bound analytes from filters. nih.gov | |
| Sediment | Pressurized Liquid Extraction (PLE) | Toluene | Optimal conditions (100°C, 20 min) yielded mean recoveries of 98-114% for novel BFRs. mdpi.com |
| Water | Stir Bar Sorptive Extraction (SBSE) | Methanol (for desorption) | Achieved low detection limits (3-40 ng/L) for various phthalates in drinking water. nih.gov |
| Liquid-Liquid Extraction (LLE) | Dichloromethane (DCM) | Recoveries of 90-97% for phthalates in seawater. tandfonline.com |
Extraction from Biological Matrices for Environmental Monitoring Studies
Analyzing this compound in biological samples is crucial for understanding its bioaccumulation potential and metabolic fate. The high lipid and protein content of these matrices presents a significant analytical challenge.
A variety of extraction methods have been adapted for BFRs and phthalates in biological tissues, including traditional techniques like Soxhlet and LLE, as well as more modern approaches like ultrasound-assisted extraction (UAE), accelerated solvent extraction (ASE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). mdpi.com
For fish tissue, a common matrix in environmental monitoring, a simplified method involves homogenization followed by extraction with ethyl acetate (B1210297), with partitioning facilitated by the addition of salts like magnesium sulfate (B86663) and sodium chloride. hpst.cz For the analysis of metabolites in urine, a multi-step process involving sorbent extraction, ion-exchange chromatography, and reversed-phase high-performance liquid chromatography (HPLC) has been used to purify conjugated metabolites of related phthalates. nih.gov
Table 2: Extraction Techniques for Brominated Phthalates in Biological Samples
| Matrix | Extraction Technique | Key Procedural Steps | References |
|---|---|---|---|
| Fish Tissue | Solvent Partitioning | Homogenized tissue is shaken with ethyl acetate and salts (MgSO₄, NaCl) to separate the organic layer. | hpst.cz |
| Animal Tissue | Accelerated Solvent Extraction (ASE) | Automated system using high temperature and pressure with organic solvents. | mdpi.com |
| Urine | Sorbent Extraction & Chromatography | Involves initial sorbent extraction, followed by ion-exchange and reversed-phase HPLC for metabolite purification. | nih.gov |
| Adipose, Muscle, Skin | Solvent Extraction | Following dissection, tissues can be extracted with organic solvents; often requires significant cleanup. | nih.gov |
Clean-up Procedures and Matrix Effects in Analytical Protocols
Following extraction, a clean-up step is almost always necessary to remove co-extracted matrix components (e.g., lipids, pigments, biopolymers) that can interfere with chromatographic analysis and mass spectrometric detection. Failure to remove these interferences can lead to suppressed or enhanced instrument response (matrix effects), poor chromatographic peak shape, and contamination of the analytical system.
Column chromatography using adsorbents like silica (B1680970) gel, Florisil, and alumina (B75360) is a widely adopted clean-up strategy. researchgate.netnih.gov The polarity of the elution solvents can be adjusted to separate analytes from interferences. For lipid-rich samples, silica gel impregnated with sulfuric acid is highly effective at breaking down and retaining fats. nih.gov
A multi-fractionation approach can be particularly useful. For example, a silica column can be used to separate an extract into multiple fractions, allowing for the isolation of different classes of BFRs. In one such method, polybrominated diphenyl ethers (PBDEs) were eluted in a first fraction, while other BFRs like TBPH were collected in a second, more polar fraction. researchgate.net
Matrix effects are a persistent challenge in trace analysis. The "phthalate blank problem," arising from the ubiquitous presence of phthalates in laboratory equipment (e.g., plastic containers, solvents, pipette tips), can lead to artificially high readings and complicates the analysis of low-level samples. tandfonline.commdpi.com The most effective way to compensate for both matrix effects and analyte loss during sample preparation is the use of isotopically labeled internal standards. These compounds, which are chemically identical to the analyte but have a different mass, are added to the sample at the beginning of the workflow and experience the same physical and chemical processes as the native analyte, allowing for accurate correction of the final result. researchgate.net
Quality Assurance and Quality Control in this compound Analysis
Given the trace concentrations at which this compound is often found and the potential for significant background contamination, rigorous Quality Assurance/Quality Control (QA/QC) protocols are paramount for generating reliable and legally defensible data. mdpi.com
A comprehensive QA/QC program should include the following elements:
Procedural Blanks: An aliquot of solvent and reagents is processed through the entire sample preparation and analysis procedure in the same manner as a real sample. This is crucial for monitoring contamination from the laboratory environment, glassware, and reagents, especially for ubiquitous compounds like phthalates. tandfonline.com
Certified Reference Materials (CRMs): These are materials with a known, certified concentration of the target analyte in a similar matrix (e.g., dust, tissue). Analyzing a CRM alongside a batch of samples provides a measure of the method's accuracy. researchgate.netresearchgate.net
Matrix Spikes/Matrix Spike Duplicates: A known quantity of the analyte is added to a real sample before extraction. The recovery of the spiked analyte is calculated to assess method performance and potential matrix-specific interferences. Analyzing in duplicate provides a measure of precision.
Surrogate Standards: As mentioned previously, isotopically labeled analogs of the target analyte (e.g., ¹³C-labeled) are added to every sample, blank, and QC sample before extraction. researchgate.net Their recovery is monitored to correct for analyte loss during the analytical process for each individual sample.
Method Detection Limit (MDL) and Limit of Quantification (LOQ): The MDL is the minimum concentration that can be detected with a certain level of confidence, while the LOQ is the minimum concentration that can be quantified with acceptable precision and accuracy. researchgate.net These must be determined experimentally for the specific method and instrumentation used. For example, clean extracts can result in low LOQs in the range of 0.3 to 1.5 ng/g for BFRs in plastics. researchgate.net
Adherence to these QA/QC principles ensures that the data generated from the analysis of this compound are accurate, precise, and representative of the sample's true concentration.
Environmental Chemistry and Fate of Bis 2 Ethylhexyl 4 Bromoisophthalate
Environmental Transformation and Degradation Pathways
No studies on the environmental transformation or degradation of Bis(2-ethylhexyl) 4-Bromoisophthalate could be located. Information regarding its potential for biodegradation, photodegradation, hydrolysis, or the formation of metabolites in the environment has not been published in the reviewed scientific literature.
Hydrolysis Kinetics and Products
There is no specific information available in the reviewed scientific literature regarding the hydrolysis kinetics and resulting products for this compound. Phthalate (B1215562) esters, in general, are susceptible to hydrolysis of their ester bonds, a process influenced by pH and temperature, which would yield 4-bromoisophthalic acid and 2-ethylhexanol. However, without experimental data, the rate constants and half-life of this specific compound under various environmental conditions remain undetermined.
Photodegradation Processes and Product Identification
Detailed studies on the photodegradation processes and the identification of photolytic products for this compound are not available in the current body of scientific literature. Research on the structurally related compound TBPH indicates that it can undergo photolytic degradation when exposed to UV radiation, primarily through reductive debromination. wikipedia.org However, it is noted that this process is slower compared to other brominated flame retardants, suggesting potential persistence. wikipedia.org The specific impact of a single bromine atom on the isophthalate (B1238265) structure, as in this compound, on its photochemical fate has not been documented.
Microbial Degradation and Biotransformation Studies
Scientific literature detailing microbial degradation pathways and biotransformation for this compound is not currently available. While studies on DEHP have identified various microorganisms capable of degrading it through hydrolysis of the ester linkages, researchgate.netnih.govmahidol.ac.th this research has not been extended to its monobrominated isophthalate analogue. In vitro metabolism studies using rat and human tissues on the related compound TBPH did not detect metabolites, although its potential biotransformation product, mono(2-ethylhexyl) tetrabromophthalate (TBMEHP), was formed in experiments with purified porcine carboxylesterase. epa.gov The biotransformation potential of this compound remains an uninvestigated area.
Metabolite Identification in Environmental Samples
There are no available research findings that identify metabolites of this compound in environmental samples. The identification of metabolites is contingent on the occurrence of biotransformation, and as noted, such studies for this specific compound are absent. For the related compound TBPH, its potential metabolite, TBMEHP, has been identified in bile and fecal extracts of exposed lab animals. nih.gov
Bioaccumulation and Bioconcentration Research in Aquatic and Terrestrial Organisms
Bioaccumulation Potential in Aquatic Organisms
Direct experimental data on the bioaccumulation potential, such as Bioconcentration Factors (BCF) or Bioaccumulation Factors (BAF), of this compound in any aquatic species are not found in the available scientific literature.
Studies on the analogue TBPH have been conducted. For instance, sediment bioaccumulation tests with the oligochaete Lumbriculus variegatus resulted in a steady-state biota-sediment accumulation factor (BSAF) of 0.254 for TBPH. umn.edunih.gov In another study, dietary exposure of the Atlantic killifish, Fundulus heteroclitus, resulted in less than 0.5% of the total offered TBPH bioaccumulating in the fish tissue after 28 days. nih.gov These studies highlight the hydrophobic nature and potential for accumulation of related compounds, but specific values for this compound are unknown.
Table 1: Bioaccumulation Data for Analogue Compound (TBPH) No data is available for this compound.
| Analogue Compound | Organism | Exposure Route | Metric | Value | Source |
|---|---|---|---|---|---|
| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | Lumbriculus variegatus (Oligochaete) | Sediment | BSAF (kg organic carbon/kg lipid) | 0.254 | umn.edunih.gov |
| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | Fundulus heteroclitus (Atlantic killifish) | Dietary | Bioaccumulation (% of total offered) | <0.5% | nih.gov |
Comparison of Accumulation Patterns Across Tissues and Species
No studies comparing the accumulation patterns of this compound across different tissues or species are available.
For context, research on the related compound TBPH in female Sprague Dawley rats showed that after repeated oral administration, radioactivity bioaccumulated in the liver and adrenal tissues. nih.gov These tissues had 5- and 10-fold higher concentrations, respectively, compared to a single dose. nih.gov In fish, the lipophilic properties of similar phthalates suggest they tend to bind to fatty tissues. mdpi.com However, without specific research, it is not possible to state whether this compound follows a similar distribution pattern.
Factors Influencing Bioconcentration and Bioavailability
The bioconcentration and bioavailability of this compound, often referred to in scientific literature as bis(2-ethylhexyl) tetrabromophthalate (TBPH), are governed by a combination of the chemical's intrinsic properties, the characteristics of the organism, and prevailing environmental conditions. As a member of the novel brominated flame retardants (NBFRs), its behavior in biological systems is of significant interest.
Several key factors influence how this compound is taken up and accumulated by organisms:
Hydrophobicity: TBPH is an extremely hydrophobic compound. nih.gov This property, often indicated by a high octanol-water partition coefficient (log Kow), means it has a low affinity for water and a high affinity for lipids. nih.gov Consequently, it tends to partition from the water column into the fatty tissues of aquatic and terrestrial organisms, a primary driver of bioconcentration. mdpi.com This pronounced hydrophobicity, however, can also limit its bioavailability in certain contexts, as the compound may remain strongly sorbed to sediment and particulate matter. nih.gov
Organism-Specific Factors: Biological characteristics play a crucial role. Studies on the Atlantic killifish (Fundulus heteroclitus) have shown that the bioaccumulation of TBPH correlates with the size of the fish. nih.gov The lipid content of an organism is also a critical determinant, as the lipophilic nature of TBPH leads to its accumulation in fat reserves. Furthermore, metabolic capacity can influence net accumulation; some organisms may be capable of metabolizing and eliminating the compound, although studies have shown limited biotransformation of TBPH by the oligochaete Lumbriculus variegatus. nih.gov In zebrafish, TBPH has been found to preferentially accumulate in the liver compared to other tissues like the brain or muscle. nih.gov
Environmental Matrix and Co-contaminants: The environmental medium greatly affects bioavailability. The presence of nanoparticles, such as nano-TiO2, in aquatic systems can reduce the bioavailability of TBPH. nih.gov Research indicates that nano-TiO2 adsorbs TBPH, forming larger agglomerates which are less readily taken up by zebrafish embryos, thereby mitigating its biological effects. nih.gov
Salinity: In marine and estuarine environments, salinity can influence the partitioning behavior of related phthalates. mdpi.com Higher salinity can promote the aggregation of organic particles, which in turn increases the sorption of hydrophobic compounds like phthalates onto sediment and suspended solids, potentially reducing their bioavailability in the water column. mdpi.com
Route of Exposure: Dermal contact with contaminated dust and soil represents a potential exposure route. nih.gov However, studies on human and rat skin suggest that while the compound can be retained in the skin, its systemic bioavailability via this pathway is low, with less than 1% of the applied dose estimated to reach systemic circulation in humans under tested conditions. nih.gov
Partitioning Behavior and Sorption Processes in Environmental Matrices
The distribution of this compound in the environment is largely dictated by its partitioning behavior, particularly its tendency to move from aqueous and gaseous phases to solid matrices like soil, sediment, and suspended particles. This is a characteristic feature of hydrophobic, persistent organic pollutants. nih.gov
Due to its high hydrophobicity and low aqueous solubility, this compound strongly adsorbs to organic matter and mineral surfaces in soil and sediment. researchgate.netscielo.org.mx This process is a critical fate pathway that removes the compound from the water column, leading to its accumulation in benthic zones.
Research on the structurally similar and widely studied plasticizer, bis(2-ethylhexyl) phthalate (DEHP), provides insight into these sorption processes. Batch experiments have demonstrated strong adsorption of DEHP to various agricultural soils, a process significantly influenced by the soil's composition. researchgate.netscielo.org.mx Soils with higher content of clay and organic matter exhibit a greater capacity for adsorption. researchgate.netscielo.org.mx The distribution coefficient (Kd), which quantifies the partitioning between soil/sediment and water, is typically high for such compounds, indicating a strong preference for the solid phase. researchgate.netscielo.org.mx
For TBPH specifically, sediment bioaccumulation tests with the oligochaete Lumbriculus variegatus have been used to derive biota-sediment accumulation factors (BSAFs), which relate the lipid-normalized concentration in the organism to the organic carbon-normalized concentration in the sediment. These studies provide a measure of the compound's bioavailability from sediment.
| Compound | Parameter | Value | Matrix/Organism | Source |
|---|---|---|---|---|
| Bis(2-ethylhexyl) phthalate (DEHP) | Distribution Coefficient (Kd) | 1.8 x 10⁴ L/kg | Leptosol & Phaeozem Soils | researchgate.net |
| Bis(2-ethylhexyl) phthalate (DEHP) | Distribution Coefficient (Kd) | 4.2 x 10⁴ L/kg | Vertisol Soil | researchgate.net |
| This compound (TBPH) | Biota-Sediment Accumulation Factor (BSAF) | 0.254 kg OC/kg lipid | Lumbriculus variegatus | nih.gov |
| Mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP) | Biota-Sediment Accumulation Factor (BSAF) | 1.50 kg OC/kg lipid | Lumbriculus variegatus | nih.gov |
This table presents sorption data for DEHP as an analogue and bioaccumulation data for TBPH, illustrating the strong partitioning to solid phases and subsequent bioavailability to benthic organisms.
This strong sorption to sediment suggests that benthic ecosystems can become long-term sinks and sources of this contaminant. researchgate.net
Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. For large, heavy molecules like this compound, this is not a dominant environmental fate process. Its high molecular weight and the presence of multiple bromine atoms contribute to a very low vapor pressure. nih.gov Generally, for polybrominated compounds, vapor pressure decreases as the degree of bromination increases. nih.gov
Despite its low volatility, TBPH is detected in atmospheric samples, often in both the gas and particle phases. researchgate.net Its presence in the atmosphere, particularly at urban and industrial sites, indicates that it does enter the air. researchgate.net This can occur through several mechanisms:
Direct release from industrial processes or consumer products where it is used.
Volatilization from surfaces , although slow, can contribute to atmospheric concentrations over time, especially at elevated temperatures.
Adsorption to airborne particulate matter , which facilitates its long-range atmospheric transport. The partitioning of brominated flame retardants between the air and dust is a well-documented phenomenon in indoor environments, and similar processes occur outdoors. researchgate.netnih.gov
Therefore, while direct volatilization from water and soil surfaces is expected to be minimal and a slow process, the compound's ability to attach to airborne particles is a significant mechanism for its distribution in the environment. nasa.gov
Applications of Bis 2 Ethylhexyl 4 Bromoisophthalate in Materials Science and Engineering
Integration as an Additive Flame Retardant in Polymeric Materials
While specific data on the integration of Bis(2-ethylhexyl) 4-Bromoisophthalate as an additive flame retardant is not available, the general class of brominated flame retardants (BFRs) are incorporated into polymers to enhance their fire resistance. researchgate.net These additives are physically mixed with the polymer matrix rather than being chemically bonded. wikipedia.org This method of integration is common for a variety of plastics and textiles. researchgate.net
There is no specific information available in the reviewed literature regarding the application of this compound in Polyvinylchloride (PVC) or Neoprene. For context, the closely related compound, Bis(2-ethylhexyl) tetrabromophthalate (TBPH), is known for its use as a flame retardant and plasticizer in PVC. atamanchemicals.comlanxess.com
Specific details on the role of this compound in polyurethane foam formulations are not present in the available scientific literature. The analogous compound, TBPH, has been used in polyurethane foam. lanxess.comnih.gov
There is a lack of specific data concerning the incorporation of this compound into electrical coatings and electronic equipment. Generally, brominated flame retardants are utilized in the electronics sector to meet fire safety standards. researchgate.net
Mechanistic Aspects of Flame Retardancy
The specific flame retardancy mechanism of this compound has not been detailed in available research. However, the general mechanism for halogenated flame retardants, particularly brominated ones, is well-understood. nih.gov During combustion, these compounds decompose and release halogen radicals (in this case, bromine radicals). nih.gov These radicals interfere with the chain reactions of combustion in the gas phase, effectively quenching the flame. nih.gov The thermal decomposition of the compound may also lead to the formation of hydrogen bromide. wikipedia.org
Comparative Studies with Other Flame Retardant Technologies
No comparative studies featuring this compound against other flame retardant technologies were found in the public domain. Such studies are essential for evaluating the efficacy and potential advantages or disadvantages of a new flame retardant compound.
Due to the limited availability of specific data for this compound, it is not possible to generate meaningful data tables as requested. The information that is available often pertains to the more heavily studied tetrabrominated analogue, Bis(2-ethylhexyl) tetrabromophthalate (TBPH), and is not directly applicable.
Theoretical and Computational Studies of Bis 2 Ethylhexyl 4 Bromoisophthalate
Molecular Modeling and Structure-Activity Relationship (SAR) Studies
A comprehensive search of scientific literature did not yield any specific molecular modeling or Structure-Activity Relationship (SAR) studies for Bis(2-ethylhexyl) 4-Bromoisophthalate. Consequently, there are no established models detailing its interaction with biological targets or predictive activity data based on its structural features.
Quantum Chemical Calculations of Molecular Properties and Reactivity
There is no available research detailing quantum chemical calculations specifically for this compound. Such studies are crucial for understanding the electronic structure, molecular geometry, and reactivity descriptors of a compound. The absence of this data prevents a detailed discussion of its chemical behavior at a quantum level.
Table 1: Calculated Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H37BrO4 | Inferred from name |
| Molecular Weight | 485.45 g/mol | Calculated |
| Further Properties | Data not available |
Note: The molecular formula and weight are calculated based on the chemical name. No experimentally or computationally derived properties from specific studies on this compound were found.
Simulation of Environmental Fate Processes and Transport
No specific simulation studies on the environmental fate and transport of this compound were found in the reviewed literature. Therefore, information regarding its persistence, bioaccumulation potential, and mobility in various environmental compartments (air, water, soil) based on computational models is not available.
Table 2: Predicted Environmental Fate and Transport Parameters for this compound
| Parameter | Predicted Value | Modeling Method |
| LogKow (Octanol-Water Partition Coefficient) | Data not available | |
| Henry's Law Constant | Data not available | |
| Soil Adsorption Coefficient (Koc) | Data not available | |
| Atmospheric Half-life | Data not available | |
| Water Half-life | Data not available | |
| Soil Half-life | Data not available |
Note: The lack of available data precludes the population of this table with any specific predicted values.
Future Research Directions and Unanswered Questions
Refinement of Analytical Methodologies for Trace Level Detection and Speciation
A significant challenge in assessing the environmental impact and potential exposure risks of Bis(2-ethylhexyl) 4-Bromoisophthalate is the absence of validated analytical methods for its detection at trace levels. Future research must prioritize the development of sensitive and selective techniques to identify and quantify this specific compound in complex environmental matrices like water, soil, sediment, and biota, as well as in consumer products and indoor dust. nih.gov
Drawing from methodologies developed for other novel brominated flame retardants (NBFRs) and phthalates, techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are expected to be powerful tools. birmingham.ac.uknih.gov For instance, research on tetrabromobisphenol A (TBBPA) and its derivatives has demonstrated the effectiveness of LC-quadrupole linear ion trap mass spectrometry (LC-QqLIT-MS) for achieving very low limits of detection, in the picogram range. nih.gov The development of similar methods for this compound would require the synthesis of a certified reference material, which is essential for accurate quantification and method validation. sigmaaldrich.com The availability of an analytical standard for the non-brominated analogue, Bis(2-ethylhexyl) isophthalate (B1238265), provides a starting point for such synthetic and analytical work. sigmaaldrich.com
Table 1: Proposed Analytical Approaches for Future Research
| Analytical Technique | Target Matrix | Key Research Objective | Rationale/Analogy |
|---|---|---|---|
| LC-MS/MS | Water, Dust, Biota | Develop a validated method for quantification at ng/L or ng/g levels. | Proven success for other BFRs and phthalates like TBBPA and DEHP. nih.govsigmaaldrich.com |
| GC-MS | Air, Consumer Products | Identify and quantify the compound and potential volatile degradation products. | Standard technique for semi-volatile organic compounds. |
| High-Resolution Mass Spectrometry (HRMS) | Environmental Samples | Screen for unknown transformation products and confirm identity. | Enables identification of metabolites without pre-existing standards. |
Comprehensive Investigation of Environmental Degradation Pathways and Products
The environmental fate of this compound is largely unknown. Research is critically needed to understand its degradation pathways under various environmental conditions, including aerobic and anaerobic biodegradation, photodegradation, and thermal degradation. nih.govacs.org
Studies on the analogous non-brominated compound, DEHP, show that degradation often begins with the hydrolysis of the ester bonds to form mono(2-ethylhexyl) phthalate (B1215562) (MEHP) and 2-ethylhexanol. nih.govfrontiersin.org This process is mediated by microorganisms in water and sediment. researchgate.netscite.ai It is plausible that this compound follows a similar initial pathway, yielding mono(2-ethylhexyl) 4-bromoisophthalate. However, the presence of the bromine atom on the phthalate ring likely influences the rate and subsequent steps of degradation. The biotransformation of other NBFRs can involve debromination, hydroxylation, and hydrolysis. nih.gov A key unanswered question is how the bromine substituent affects the compound's susceptibility to microbial attack and what specific degradation products are formed. For example, while some microorganisms can degrade DEHP, the process can be slow, and the parent compound can remain unaffected for long periods under certain conditions. nih.gov Similar persistence could be a concern for its brominated counterpart.
Research on Long-Term Environmental Persistence and Global Cycling
The persistence of brominated flame retardants in the environment is a significant concern, as many are resistant to degradation and can accumulate. nih.govacs.org Like other additive flame retardants, this compound is not chemically bound to the polymer matrix of products, allowing it to be released into the environment over time. acs.org Its physicochemical properties, such as high hydrophobicity, suggest it will likely partition to sediment and sludge in aquatic systems, similar to other NBFRs. nih.gov
Future research should focus on determining the half-life of this compound in different environmental compartments (soil, water, sediment). Studies on other NBFRs have shown they are ubiquitously found in the environment, including in remote regions, which suggests potential for long-range atmospheric transport. birmingham.ac.ukuantwerpen.be Investigating the potential for this compound to be transported globally via atmospheric particles is a crucial research gap. The detection of various BFRs in indoor dust highlights a direct pathway for human exposure and a source for environmental release. nih.gov
Advanced Studies on Material Release Mechanisms from Consumer Products
Understanding the release of this compound from consumer products is fundamental to assessing human exposure and environmental loading. As an additive flame retardant, it can leach, volatilize, or be abraded from materials like plastics, coatings, and textiles. acs.org The primary routes of human exposure to similar compounds are ingestion and inhalation of contaminated house dust. frontiersin.orgnih.gov
Research is needed to identify the types of consumer products that may contain this specific compound and to quantify its release rates under various conditions (e.g., temperature, UV light exposure, aging, and mechanical wear). nih.gov Environmental factors can significantly influence the leaching of plasticizers; for instance, temperature and turbulence can affect the rate at which they are released from plastics into water. nih.gov Studies on the release of BFRs from e-waste and building materials have shown these are significant point sources of environmental contamination. nih.govwrforum.org Similar product-focused studies are essential for developing accurate exposure models for this compound.
Exploration of Novel Synthetic Routes and Sustainable Production Methods
The conventional synthesis of phthalate esters often involves the direct esterification of the corresponding acid or anhydride (B1165640) with an alcohol at high temperatures, sometimes using catalysts. wikipedia.orgnus.edu.sg For example, Bis(2-ethylhexyl) tetrabromophthalate (TBPH) is produced by reacting tetrabromophthalic anhydride with 2-ethylhexanol. wikipedia.orgatamanchemicals.com A plausible route for this compound would similarly involve the esterification of 4-bromoisophthalic acid with 2-ethylhexanol. Patents exist for the preparation of bromoisophthalic acid compounds, which could serve as precursors. google.com
A critical area for future research is the development of more sustainable and "green" production methods. This includes exploring solvent-free reaction conditions, using renewable or bio-based starting materials, and designing processes that minimize waste and energy consumption. nih.govemerald.com The chemical industry is increasingly focused on developing flame retardants with reduced environmental impact, such as polymeric or reactive types that are locked into the material matrix, or bio-based alternatives derived from sources like lignin (B12514952) or agricultural waste. wrforum.orgplasticsengineering.org Applying these principles to the synthesis of brominated phthalates could lead to safer and more environmentally friendly fire safety solutions. mdpi.comnumberanalytics.com
Table 2: Summary of Future Research Needs
| Research Area | Key Unanswered Questions | Potential Impact |
|---|---|---|
| Analytical Chemistry | What are the limits of detection in environmental media? What are the major metabolites? | Enables environmental monitoring and exposure assessment. |
| Environmental Fate | What are the degradation half-lives in soil and water? Are the degradation products more or less toxic? | Informs risk assessments and environmental modeling. |
| Persistence & Transport | Does the compound bioaccumulate? Can it undergo long-range atmospheric transport? | Determines global contamination potential and impact on remote ecosystems. |
| Material Science | Which products contain this compound? What are the release rates during a product's lifecycle? | Identifies sources of exposure and informs safer product design. |
| Green Chemistry | Can this compound be synthesized using bio-based feedstocks or solvent-free methods? | Reduces the environmental footprint of flame retardant production. |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for quantifying Bis(2-ethylhexyl) 4-Bromoisophthalate in environmental samples?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection. Calibrate instruments with deuterated analogs (e.g., DEHP-d4) to enhance precision in complex matrices .
- Key considerations : Account for matrix interference by optimizing extraction protocols (e.g., solid-phase extraction for aqueous samples). Validate recovery rates using spiked controls .
Q. How can researchers safely handle this compound in laboratory settings?
- Protocol : Follow SDS guidelines:
- Use nitrile gloves , goggles , and fume hoods to prevent skin/eye contact and inhalation .
- Store in airtight containers away from oxidizers to avoid degradation .
- Emergency measures : For spills, employ inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental release .
Q. What synthetic routes are available for preparing this compound?
- Synthesis : React 4-bromoisophthalic acid with 2-ethylhexanol via acid-catalyzed esterification (e.g., using H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) and purify via vacuum distillation .
- Purity validation : Confirm ester formation using ¹H/¹³C NMR (e.g., bromine-induced deshielding in aromatic regions) .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its photodegradation kinetics compared to non-brominated analogs?
- Experimental design : Conduct UV irradiation studies in simulated environmental matrices (e.g., aqueous/organic solvent systems). Track degradation products via LC-QTOF-MS to identify brominated intermediates .
- Key findings : Bromine increases photostability but may generate brominated radicals, requiring EPR spectroscopy to confirm reactive species .
Q. What mechanistic insights explain the compound’s endocrine-disrupting potential?
- In vitro assays : Use ERα/ERβ reporter gene assays to assess estrogen receptor binding. Compare with DEHP to evaluate bromine’s role in modulating affinity .
- Data contradictions : Some studies report weaker estrogenic activity due to steric hindrance from bromine, while others suggest synergistic effects with metabolites—resolve via molecular docking simulations .
Q. How does this compound interact with microplastics in aquatic ecosystems?
- Methodology : Simulate adsorption/desorption dynamics using polyethylene/polystyrene microbeads in controlled aqueous systems. Quantify partitioning coefficients via HPLC-UV and model using Freundlich isotherms .
- Ecological implications : Brominated esters show higher adsorption to hydrophobic microplastics, potentially amplifying bioaccumulation risks .
Data Contradictions and Resolution Strategies
Q. Conflicting reports on the compound’s hepatotoxicity: How to reconcile in vivo vs. in vitro results?
- Analysis : In vivo studies may underestimate toxicity due to rapid metabolism, whereas in vitro models (e.g., HepG2 cells) lack metabolic enzymes. Use primary hepatocyte co-cultures with S9 fractions to bridge this gap .
- Resolution : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to whole-organism responses .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
